![molecular formula C12H9Cl2N3O2S2 B11792847 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
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Overview
Description
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine: Shares a similar core structure but lacks the thieno and methylsulfonyl groups.
2-(4-(Methylsulfonyl)phenyl)benzimidazoles: Contains the methylsulfonyl group but has a different core structure.
Uniqueness
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its combination of the thieno[2,3-c]pyrazole core with the 2,4-dichlorophenyl and methylsulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9Cl2N3O2S2 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H9Cl2N3O2S2/c1-21(18,19)12-8(6-3-2-5(13)4-7(6)14)9-10(15)16-17-11(9)20-12/h2-4H,1H3,(H3,15,16,17) |
InChI Key |
YKZABKMXRFFCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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